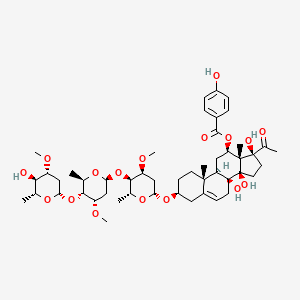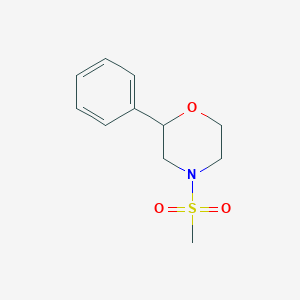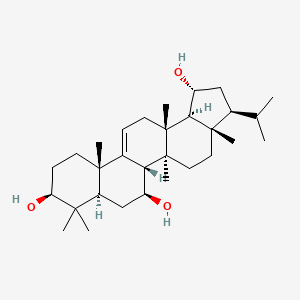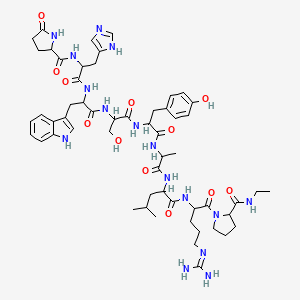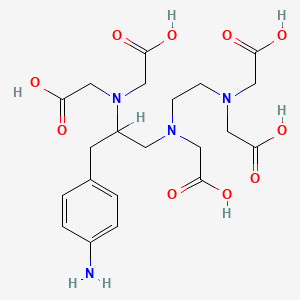
p-アミノベンジル-DTPA
概要
説明
P-NH2-Bn-DTPA is a bifunctional chelating agent . It has been used in the synthesis of radiopeptide scintigraphic agents for detecting cardiac ischemia . It forms stable complexes with metal ions, which is a common property of chelating agents .
Molecular Structure Analysis
The molecular formula of p-NH2-Bn-DTPA is C21H30N4O10 . It is a derivative of diethylenetriaminepentaacetic acid (DTPA) and consists of a benzyl group and an amino group.Chemical Reactions Analysis
P-NH2-Bn-DTPA is used as a chelating agent, forming stable complexes with metal ions . It has been used in the synthesis and labeling of radiopeptide scintigraphic agents .Physical And Chemical Properties Analysis
P-NH2-Bn-DTPA is a white crystalline powder. It has a molecular weight of 498.5 g/mol . It is highly soluble in water and organic solvents.科学的研究の応用
- 磁気共鳴画像法(MRI)造影剤 p-アミノベンジル-DTPAは、ガドリニウム(Gd)イオンと結合してMRI造影剤を作成できます。これらの薬剤は、MRIスキャンにおける緩和率とターゲティング能力を高め、組織や病変の変化の可視化を支援します。
- 研究者らは、心臓虚血画像のp-NH₂-Bn-DTPA-(Lys-Dabcyl₆,Phe₇)-pHBSPを合成および評価しました。この放射性ペプチドシンチグラフィー剤は、低酸素状態の心臓細胞に結合し、虚血領域の早期検出を可能にします。生体内分布研究とSPECT/CTシンチグラフィーでは、虚血領域への蓄積が示されました {svg_1}.
- pHBSPは、エリスロポエチンから派生したもので、エリスロポエチン受容体–β共通受容体(EPOR–βcR)への結合に重要な役割を果たします。This compoundをpHBSPに組み込むことで、研究者は低酸素状態または虚血状態の心臓細胞を標的にする治療法を開発できる可能性があります {svg_2}.
- This compoundは、さまざまな放射性金属(例:テクネチウム-99m、ガリウム-68、インジウム-111)をキレートすることができます。これらの放射性標識化合物は、核医学において診断画像(SPECTまたはPETスキャン)や標的療法に使用されます {svg_3}.
- 研究者らは、This compoundの遷移金属イオン(例:Co²⁺、Ni²⁺、Cu²⁺、Zn²⁺、Fe³⁺、Cr³⁺)との配位挙動を調査しています。これらの相互作用を理解することで、新規金属系医薬品または画像化剤の設計に役立ちます {svg_4}.
- This compoundのキレート特性は、薬物送達に活用できます。治療用分子をキレーターに付着させることで、研究者は特定の組織または細胞への標的薬物送達を探索しています {svg_5}.
心臓虚血画像
エリスロポエチン受容体ターゲティング
核医学用放射性医薬品
金属イオン錯体形成研究
薬物送達システム
作用機序
Target of Action
The primary target of p-NH2-Bn-DTPA is the erythropoietin receptor–Beta common receptor (EPOR–βcR) found on the surface of hypoxic or ischemic cardiac cells . This receptor is overexpressed in these cells, making it an ideal target for the compound .
Mode of Action
p-NH2-Bn-DTPA interacts with its target by binding to the EPOR–βcR . This binding triggers the activation of the main signaling pathways of JAK2, STAT-5, and PI3K/Akt . These pathways are involved in provoking hypoxic cells to regenerate, neutralize apoptosis, and suppress inflammation .
Biochemical Pathways
The activation of the JAK2, STAT-5, and PI3K/Akt pathways leads to a series of downstream effects. These effects include the regeneration of hypoxic cells, neutralization of apoptosis, and suppression of inflammation . These pathways are triggered by the activation of the beta subunit of EPO, one of the four main subunits of EPO .
Pharmacokinetics
It is known that the compound is radiolabeled with 99mtc, yielding more than 97% . This high yield suggests that the compound has good bioavailability. The compound shows significant binding affinity to H9c2 hypoxic cells .
Result of Action
The result of the action of p-NH2-Bn-DTPA is the detection of cardiac ischemia . A considerable accumulation of 99mTc-p-NH2-Bn-DTPA was detected in the ischemic region by biodistribution study and SPECT/CT scintigraphy . This indicates that the compound is effective in its action.
Action Environment
The action of p-NH2-Bn-DTPA is influenced by the environment in which it is present. For instance, the presence of hypoxic or ischemic cardiac cells, which overexpress the EPOR–βcR, is crucial for the compound’s action
Safety and Hazards
特性
IUPAC Name |
2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O10/c22-15-3-1-14(2-4-15)7-16(25(12-20(32)33)13-21(34)35)8-23(9-17(26)27)5-6-24(10-18(28)29)11-19(30)31/h1-4,16H,5-13,22H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZWPBDUNJUSES-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP conjugate interact with its target in the context of cardiac ischemia, and what are the downstream effects?
A: The research primarily focuses on the ability of p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP to bind to erythropoietin receptor–Beta common receptors (EPOR– βcR) []. While the exact mechanism is not fully elucidated in the provided research, pHBSP is known to exhibit tissue-protective effects in ischemic situations through its interaction with EPOR– βcR. The p-NH2-Bn-DTPA acts as a chelator for the radioisotope Technetium-99m (99mTc), allowing for visualization of the conjugate's biodistribution. Increased uptake of the radiolabeled conjugate in ischemic regions is attributed to the binding affinity of pHBSP to EPOR– βcR, which are upregulated in these areas. This accumulation enables the detection of cardiac ischemia using SPECT/CT imaging.
Q2: What is the evidence for the binding affinity of Tc-p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP to its target?
A: The research demonstrates a significant binding affinity of the radiolabeled peptide, Tc-p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP, to H9c2 hypoxic cells in vitro []. This finding suggests that the conjugate retains its ability to target cells under ischemic conditions, supporting its potential as a cardiac ischemia imaging agent.
Q3: What analytical techniques were employed to evaluate the Tc-p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP conjugate?
A: The researchers utilized a combination of in vitro and in vivo methods. Radiolabeling efficiency was assessed, with results indicating over 97% labeling yield []. Biodistribution studies were conducted to quantify the accumulation of the radiolabeled conjugate in different organs, including the heart. Finally, SPECT/CT scintigraphy was employed to visualize the distribution of the conjugate within the body, confirming its accumulation in the ischemic region [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane](/img/structure/B1180637.png)
